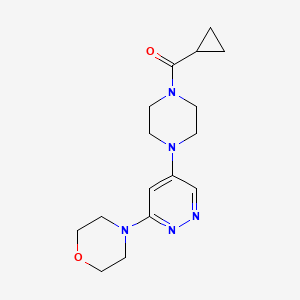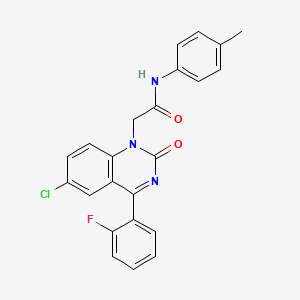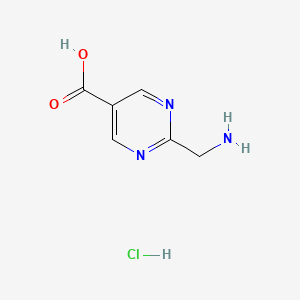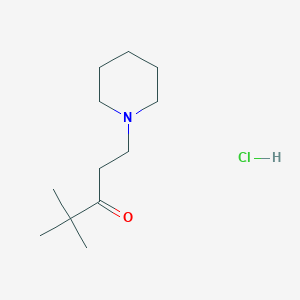
Cyclopropyl(4-(6-morpholinopyridazin-4-yl)piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Cyclopropyl(4-(6-morpholinopyridazin-4-yl)piperazin-1-yl)methanone” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds often involves the use of conventional acid-amine coupling . For example, the synthesis of a related compound, 1-(4-chlorophenyl)cyclopropylmethanone, was achieved by dissolving 1-(4-chlorophenyl)cyclopropanecarboxylic acid in dry tetrahydrofuran, followed by the addition of 1-ethyl-3-(3-dimethyllaminopropyl)carbodiimide hydrochloride, 1-hydroxybenzotriazole, and N,N-diisopropylethylamine .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, “Cyclopropyl (piperazin-1-yl)methanone” has a molecular weight of 154.21, is a liquid at 20 degrees Celsius, and should be stored under inert gas due to its air sensitivity .Applications De Recherche Scientifique
Anticancer and Antituberculosis Activities
Research has led to the synthesis of derivates containing cyclopropyl and piperazin-1-yl methanone structures, with some showing promising anticancer and antituberculosis activities. A study by Mallikarjuna et al. (2014) synthesized a series of these derivatives, finding that certain compounds exhibited significant in vitro anticancer activity against human breast cancer cell lines and notable antituberculosis effects against the M. tb h37Rv strain. This highlights the potential for these compounds in developing therapeutic agents for both cancer and tuberculosis (Mallikarjuna, Basawaraj Padmashali, & Sandeep, 2014).
Antimicrobial Studies
Patel et al. (2007) embarked on synthesizing amide derivatives of quinolone, incorporating cyclopropyl and piperazin-1-yl entities, to explore their antibacterial and antifungal properties. Their studies revealed that these synthesized compounds possess a broad spectrum of antimicrobial activity, effective against various gram-positive and gram-negative bacteria, as well as fungal strains, suggesting their potential as antimicrobial agents (Patel, Patel, & Chauhan, 2007).
Structural and Antiproliferative Analysis
The structural exploration and antiproliferative activity of related heterocyclic compounds were detailed by Prasad et al. (2018), where a novel bioactive molecule was synthesized and evaluated for its anticancer properties. The study conducted in-depth structural characterization using various spectral analyses and confirmed significant antiproliferative effects, demonstrating the compound's potential in cancer therapy research (Prasad et al., 2018).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
cyclopropyl-[4-(6-morpholin-4-ylpyridazin-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O2/c22-16(13-1-2-13)21-5-3-19(4-6-21)14-11-15(18-17-12-14)20-7-9-23-10-8-20/h11-13H,1-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPPJHDUCSQOBQM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)C3=CC(=NN=C3)N4CCOCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl(4-(6-morpholinopyridazin-4-yl)piperazin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Oxo-5-{3-oxo-2-[2-oxo-2-(3-phenylpropoxy)ethyl]-1-piperazinyl}pentanoic acid](/img/structure/B2380146.png)


![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2380155.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-2-((4,6-dimethylpyrimidin-2-yl)amino)thiazole-4-carboxamide](/img/structure/B2380156.png)

![3-(benzo[d]thiazol-2-yl)-2-(ethoxycarbonyl)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate](/img/structure/B2380158.png)



![N-(benzo[d]thiazol-5-yl)-2-(phenylsulfonyl)acetamide](/img/structure/B2380166.png)

![N-(2,4-difluorophenyl)-2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2380168.png)